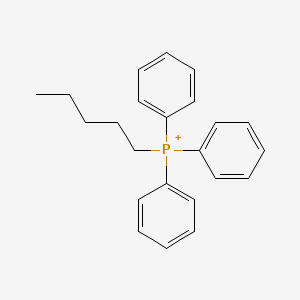

Pentyl-triphenyl-phosphanium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35171-55-2 |

|---|---|

Molecular Formula |

C23H26P+ |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

pentyl(triphenyl)phosphanium |

InChI |

InChI=1S/C23H26P/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-12,14-19H,2-3,13,20H2,1H3/q+1 |

InChI Key |

OYHFEIYRVJBRMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Pentyl-triphenyl-phosphanium bromide serves as a phase transfer catalyst in organic synthesis. It enhances the efficiency of reactions involving immiscible phases, such as the oxidation of dense non-aqueous phase liquids (DNAPLs) by potassium permanganate. This capability is crucial for environmental remediation efforts targeting contaminants like trichloroethylene (TCE) and tetrachloroethylene (PCE) .

Case Study: Enhanced Oxidation of DNAPLs

- Objective: Investigate the role of this compound in oxidizing DNAPLs.

- Findings: The presence of this compound significantly increased the rate of permanganate consumption in mixtures of PCE and trichloroethane compared to pure phases, demonstrating its effectiveness in complex contaminant mixtures .

Biological Applications

In biological research, this compound bromide has been identified as a mitochondrial targeting agent. Its ability to interact with mitochondrial membranes allows it to influence cellular respiration and energy production by affecting oxidative phosphorylation pathways .

Case Study: Mitochondrial Targeting

- Objective: Assess the impact on mitochondrial function.

- Findings: The compound was shown to accumulate in mitochondria, leading to alterations in mitochondrial activity and ATP production .

Medicinal Chemistry

The compound is being explored for its potential in drug delivery systems. Its capacity to form stable complexes with various drugs makes it a candidate for enhancing the delivery of therapeutic agents to specific cellular targets, particularly mitochondria .

Case Study: Drug Delivery Systems

- Objective: Evaluate drug delivery efficacy.

- Findings: Studies indicate that compounds conjugated with this compound exhibit enhanced accumulation in tumor cells, which may improve therapeutic outcomes while minimizing side effects .

Industrial Applications

In industrial settings, this compound bromide is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a catalyst facilitates various chemical transformations essential for producing high-value products .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Phase transfer catalyst for oxidation reactions | Enhances oxidation rates of DNAPLs |

| Biological Research | Mitochondrial targeting agent influencing ATP production | Alters mitochondrial activity |

| Medicinal Chemistry | Potential drug delivery system enhancing therapeutic efficacy | Improved drug accumulation in tumor cells |

| Industrial Chemistry | Intermediate for specialty chemical synthesis | Facilitates key chemical transformations |

Chemical Reactions Analysis

Substitution and Functionalization

The bromide ion in PTPP-Br participates in anion-exchange reactions, while the pentyl chain can undergo limited functionalization:

-

Anion Metathesis : Bromide substitutes with Cl⁻, I⁻, or BF₄⁻ in polar aprotic solvents, altering solubility .

-

Hydroxylamine Reactions : Forms hydroxypentyl derivatives under controlled conditions, though overexposure leads to decomposition.

Oxidation and Degradation Pathways

-

Oxidation : Air or peroxides oxidize PTPP-Br to triphenylphosphine oxide, a common Wittig byproduct .

-

Alkaline Degradation : In aqueous DMSO (pH > 8), the phosphonium center degrades via nucleophilic attack, producing pentane and triphenylphosphine .

Table 2: Stability of PTPP-Br Under Varied Conditions

| Condition | Degradation Time | Reference |

|---|---|---|

| DMSO/H₂O (1:1, pH 9) | 24 hours | |

| Methanol (reflux) | Stable for 48h | |

| Chloroform (RT) | Indefinite |

Solvent and Chelator Effects

-

DMSO Instability : Degradation in DMSO is mitigated by adding DTPA, which forms noncovalent complexes with PTPP-Br, reducing hydrolysis .

-

Polar Solvents : Acetonitrile and methanol enhance ylide stability, whereas aromatic solvents favor side reactions .

Comparative Reactivity with Analogues

Electron-withdrawing substituents on the TPP⁺ moiety (e.g., -CF₃) reduce mitochondrial toxicity but do not hinder Wittig reactivity . Conversely, longer alkyl chains (e.g., decyl-TPP⁺) increase hydrophobicity, accelerating reaction rates .

Table 3: Reactivity Comparison of Phosphonium Salts

| Compound | Uncoupling Activity | Wittig Yield |

|---|---|---|

| PTPP-Br | Moderate | 85% |

| CF₃-TPP bromide | None | 82% |

| Decyl-TPP bromide | High | 88% |

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.